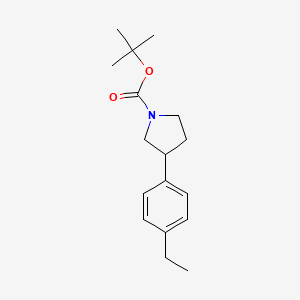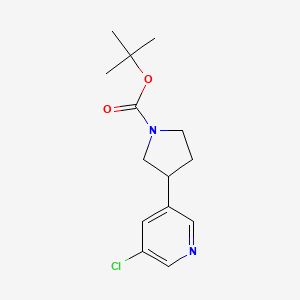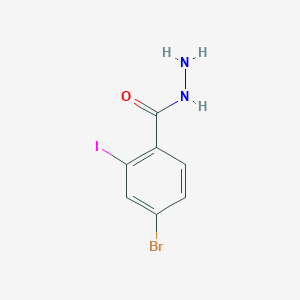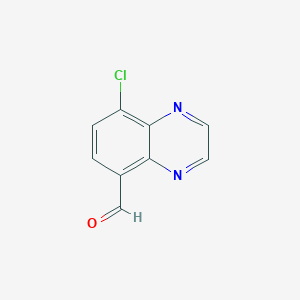
8-Chloroquinoxaline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinoxaline-5-carbaldehyde is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a chloro group at the 8th position and an aldehyde group at the 5th position makes this compound a unique derivative of quinoxaline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoxaline-5-carbaldehyde typically involves the condensation of 8-chloro-1,2-diaminobenzene with glyoxal. This reaction is carried out under acidic conditions to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.
Major Products:
Oxidation: 8-Chloroquinoxaline-5-carboxylic acid.
Reduction: 8-Chloroquinoxaline-5-methanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
8-Chloroquinoxaline-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloroquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chloro group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Similar Compounds:
Quinoxaline: The parent compound without any substituents.
8-Hydroxyquinoxaline: A derivative with a hydroxyl group at the 8th position.
8-Methylquinoxaline: A derivative with a methyl group at the 8th position.
Comparison: this compound is unique due to the presence of both a chloro and an aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its electrophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C9H5ClN2O |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
8-chloroquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H |
InChI Key |
GJGCTLQXXBLPMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)N=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


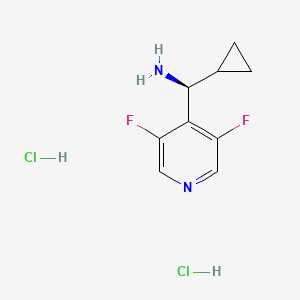

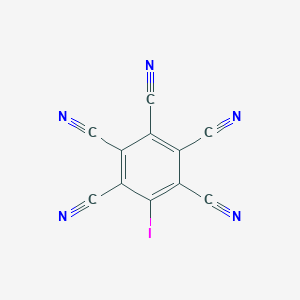
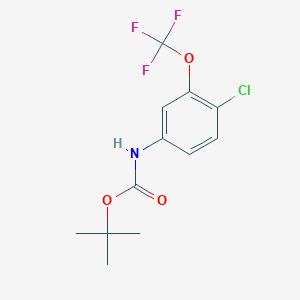
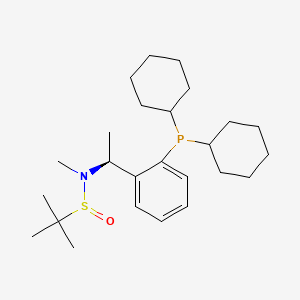
![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)

